molecular formula C11H19N3O2 B13639287 Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13639287
M. Wt: 225.29 g/mol
InChI Key: PLMPLBFRNXCZSK-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is a complex organic compound that features both an imidazole ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-methylimidazole with an appropriate alkyl halide, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(isopropylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the methyl group on the imidazole ring.

    Ethyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-(methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Contains a methylamino group instead of an isopropylamino group.

Uniqueness

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to the presence of both the isopropylamino group and the methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3

InChI Key

PLMPLBFRNXCZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)OC)NC(C)C

Origin of Product

United States

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